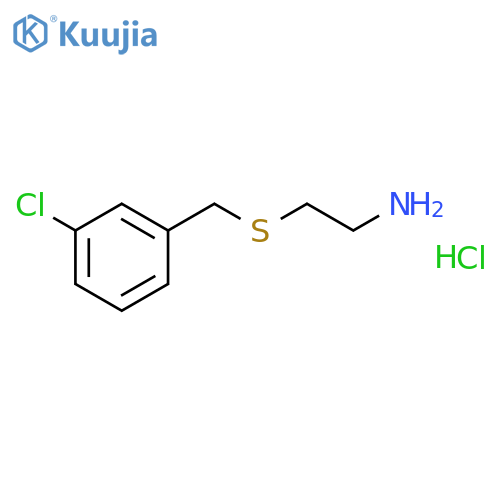Cas no 1170562-27-2 (2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride)

1170562-27-2 structure
商品名:2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride
CAS番号:1170562-27-2
MF:C9H13Cl2NS
メガワット:238.177219152451
MDL:MFCD09027132
CID:1071767
PubChem ID:18526229
2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride
- 1170562-27-2
- AKOS005073145
- 2-[(3-Chlorobenzyl)sulfanyl]ethylaminehydrochloride
- 2-((3-Chlorobenzyl)thio)ethan-1-amine hydrochloride
- KA-0714
- CS-0441584
- 2-{[(3-chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride
- MFCD09027132
- VWB56227
- 2-[(3-Chlorobenzyl)thio]ethylamine hydrochloride
- 2-[(3-chlorophenyl)methylsulfanyl]ethanamine;hydrochloride
- 2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride
-
- MDL: MFCD09027132
- インチ: InChI=1S/C9H12ClNS.ClH/c10-9-3-1-2-8(6-9)7-12-5-4-11;/h1-3,6H,4-5,7,11H2;1H
- InChIKey: FRPLSCSFTWTHJE-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)Cl)CSCCN.Cl
計算された属性
- せいみつぶんしりょう: 237.0145760g/mol
- どういたいしつりょう: 237.0145760g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 121
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.3Ų
2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB257558-1 g |
2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride, 95%; . |
1170562-27-2 | 95% | 1g |
€187.10 | 2023-04-27 | |
| abcr | AB257558-1g |
2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride, 95%; . |
1170562-27-2 | 95% | 1g |
€187.10 | 2025-02-27 | |
| TRC | C364733-100mg |
2-[(3-Chlorobenzyl)sulfanyl]ethylamine Hydrochloride |
1170562-27-2 | 100mg |
$ 80.00 | 2022-04-28 | ||
| abcr | AB257558-500 mg |
2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride, 95%; . |
1170562-27-2 | 95% | 500mg |
€132.00 | 2023-04-27 | |
| abcr | AB257558-5g |
2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride, 95%; . |
1170562-27-2 | 95% | 5g |
€696.70 | 2025-02-27 | |
| A2B Chem LLC | AE20931-5g |
2-[(3-chlorobenzyl)sulfanyl]ethylamine hydrochloride |
1170562-27-2 | >95% | 5g |
$737.00 | 2024-04-20 | |
| A2B Chem LLC | AE20931-1mg |
2-[(3-chlorobenzyl)sulfanyl]ethylamine hydrochloride |
1170562-27-2 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| Apollo Scientific | OR14044-1g |
2-[(3-Chlorobenzyl)thio]ethylamine hydrochloride |
1170562-27-2 | 1g |
£64.00 | 2023-09-02 | ||
| TRC | C364733-10mg |
2-[(3-Chlorobenzyl)sulfanyl]ethylamine Hydrochloride |
1170562-27-2 | 10mg |
$ 50.00 | 2022-04-28 | ||
| TRC | C364733-50mg |
2-[(3-Chlorobenzyl)sulfanyl]ethylamine Hydrochloride |
1170562-27-2 | 50mg |
$ 65.00 | 2022-04-28 |
2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride 関連文献
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
1170562-27-2 (2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride) 関連製品
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 557-08-4(10-Undecenoic acid zinc salt)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1170562-27-2)2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride

清らかである:99%
はかる:5g
価格 ($):413.0